(6-Methoxy-benzo[b]thiophen-2-yl)-methanol
Description
Historical Development of Benzo[b]thiophene Chemistry
The foundation of benzothiophene chemistry traces back to fundamental discoveries in aromatic heterocyclic compounds. Benzothiophene, also known as thianaphthene, is an aromatic organic compound with the molecular formula C8H6S that exhibits an odor similar to naphthalene. The development of benzothiophene chemistry emerged from the recognition that these compounds occur naturally as constituents of petroleum-related deposits such as lignite tar. This natural occurrence provided early researchers with accessible sources for studying these heterocyclic systems.
The historical significance of benzothiophene compounds became apparent through their role as intermediates and building blocks in synthetic chemistry. Early investigations revealed that benzothiophene finds extensive use in research as a starting material for the synthesis of larger, usually bioactive structures. The compound appears within the chemical structures of numerous pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole, demonstrating its versatility as a synthetic scaffold. Additionally, benzothiophenes have found applications in the manufacturing of dyes such as thioindigo, expanding their utility beyond pharmaceutical applications.
The systematic study of benzothiophene derivatives has revealed their status as privileged structures in drug discovery, with this core exhibiting various biological activities that allow compounds to act as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, and anti-convulsant agents. This broad spectrum of activities has led to extensive development efforts and the establishment of numerous benzothiophene-based compounds as clinical drugs for treating various types of diseases with high therapeutic potency.
Significance of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol in Heterocyclic Chemistry
The compound this compound, characterized by the molecular formula C10H10O2S and molecular weight of 194.25 grams per mole, represents a particularly interesting example of functionalized benzothiophene chemistry. This specific compound demonstrates the importance of dual functionality in heterocyclic systems, combining the electron-donating properties of the methoxy group with the synthetic versatility of the hydroxymethyl substituent.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H10O2S | |
| Molecular Weight | 194.25 g/mol | |
| CAS Registry Number | 912462-80-7 | |
| PubChem CID | 57608293 | |
| InChI Key | JZUVUZMTYCJNDV-UHFFFAOYSA-N | |
| Purity | >95% |
The significance of this particular substitution pattern lies in its potential for further synthetic elaboration. The hydroxymethyl group at the 2-position provides an excellent handle for additional functionalization reactions, while the methoxy group at the 6-position modulates the electronic properties of the benzothiophene ring system. This combination creates opportunities for developing more complex molecular architectures through systematic chemical transformations.
Recent research has demonstrated that benzothiophene derivatives exhibit remarkable diversity in their biological activities, with structure-activity relationships highlighting the chemical groups responsible for evoking potential activities. The specific positioning of substituents on the benzothiophene scaffold plays a crucial role in determining these activities, making compounds like this compound valuable as potential lead molecules in drug design efforts.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as (6-methoxy-1-benzothiophen-2-yl)methanol, reflecting the numbering system used for benzothiophene derivatives. The structural representation is captured by the Simplified Molecular Input Line Entry System notation: COc1ccc2cc(CO)sc2c1.
The classification of this compound within the broader benzothiophene family requires understanding of the fundamental benzothiophene structure. Benzothiophene consists of a fused benzene and thiophene ring system, where the thiophene ring contributes aromatic character through its sulfur heteroatom. In benzo[b]thiophene nomenclature, the letter 'b' indicates the specific fusion pattern between the benzene and thiophene rings.
Table 2: Structural Classification Parameters
| Classification Category | Description | Specific Feature |
|---|---|---|
| Core Structure | Benzo[b]thiophene | Fused benzene-thiophene system |
| Substitution Pattern | 2,6-disubstituted | Hydroxymethyl at 2-position, methoxy at 6-position |
| Functional Groups | Alcohol, ether | Primary alcohol, methyl ether |
| Molecular Symmetry | C1 | No symmetry elements |
| Ring System Type | Bicyclic heteroaromatic | Two fused aromatic rings with sulfur heteroatom |
The structural classification extends beyond simple nomenclature to encompass the electronic and steric properties imparted by the specific substitution pattern. The methoxy group at the 6-position represents an electron-donating substituent that can influence the reactivity of the benzothiophene ring system through resonance effects. Simultaneously, the hydroxymethyl group at the 2-position provides both steric bulk and opportunities for hydrogen bonding interactions.
Position-specific Substituent Effects in Benzo[b]thiophenes
The effects of substituents on benzothiophene systems are highly dependent on their position within the ring structure. Research has demonstrated that electron-donating substituents, such as phenyl and triphenylamine groups, effectively shift absorption bands to longer wavelengths and decrease cyclization quantum yields in benzothiophene-based systems. Conversely, electron-withdrawing groups like formyl substituents can increase cyclization quantum yields, though they may reduce the thermal stability of ring-closed isomers.
In the specific case of this compound, the 6-methoxy substituent functions as an electron-donating group through both inductive and resonance effects. The methoxy group's lone pairs on oxygen can participate in resonance with the aromatic system, increasing electron density particularly at positions ortho and para to the substitution site. This electron donation can significantly influence the reactivity of the benzothiophene system toward electrophilic aromatic substitution reactions.
The 2-position hydroxymethyl substituent introduces different effects compared to the 6-methoxy group. The hydroxymethyl group represents a relatively weak electron-donating substituent that can participate in hydrogen bonding interactions. Research on related benzothiophene derivatives has shown that substituents at the 2-position can dramatically influence biological activity and synthetic accessibility.
Table 3: Position-Specific Effects in Benzothiophene Systems
| Position | Substituent Type | Electronic Effect | Steric Effect | Synthetic Accessibility |
|---|---|---|---|---|
| 2-position | Hydroxymethyl | Weak electron-donating | Moderate steric bulk | High reactivity |
| 6-position | Methoxy | Strong electron-donating | Minimal steric hindrance | Moderate reactivity |
| Combined Effect | Dual substitution | Enhanced electron density | Regioselective reactions | Versatile synthetic intermediate |
Studies on benzothiophene-chalcone hybrids have revealed interesting structure-activity relationships, where compounds with specific substitution patterns demonstrate enhanced inhibitory activities against various enzyme systems. In particular, research has shown that benzothiophene derivatives with methoxy substituents can exhibit significant biological activities, with some compounds showing inhibitory concentrations in the micromolar range.
The synthesis of substituted benzothiophenes often creates these compounds as precursors to further reactions, demonstrating their utility as synthetic intermediates. The specific substitution pattern in this compound makes it particularly suitable for this role, as both the methoxy and hydroxymethyl groups can undergo further chemical transformations to create more complex molecular architectures.
Recent synthetic developments have focused on mild and efficient approaches for constructing benzothiophene skeletons, with various catalysts and substrates being applied for benzothiophene synthesis. The wide range of applicability for benzothiophene derivatives, spanning from pharmaceutical applications to organic photoelectric materials and semiconductors, has attracted intensive research into their synthesis and functionalization.
Properties
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVUZMTYCJNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of o-Mercaptocinnamic Acids
One of the classical methods for synthesizing benzo[b]thiophenes, including derivatives like (6-Methoxy-benzo[b]thiophen-2-yl)-methanol, involves oxidative cyclization of o-mercaptocinnamic acids. This approach typically yields 2-arylbenzo[b]thiophenes through oxidative cyclization of appropriate precursors.
-
- Starting from o-mercaptocinnamic acids, oxidation is achieved using oxidants such as ferric chloride or manganese dioxide (MnO₂).
- The reaction promotes intramolecular cyclization, forming the benzo[b]thiophene ring system.
Application to Methoxy Derivatives :
- For this compound, a methoxy-substituted cinnamic acid derivative can be employed.
- The methoxy group at the 6-position can be introduced via electrophilic aromatic substitution prior to cyclization.
Nucleophilic Addition to Benzo[b]thiophene Derivatives
Another prominent method involves nucleophilic addition reactions to pre-formed benzo[b]thiophene cores, especially at the 2-position.
-
- Synthesis begins with a benzo[b]thiophene core bearing suitable leaving groups or reactive sites.
- Nucleophilic reagents such as formaldehyde or related derivatives are added to introduce the hydroxymethyl group, which can be oxidized or directly converted into the methanol derivative.
Example :
Reduction of Corresponding Ketones or Aldehydes
Research indicates that ketone intermediates such as 6-methoxybenzo[b]thiophene-2-carbaldehyde or ketones can be reduced to the corresponding alcohols.
-
- Synthesis of 6-methoxybenzo[b]thiophene-2-carbaldehyde via oxidation of precursors.
- Reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the alcohol at the 2-position.
Synthetic Route via Suzuki or Stille Coupling
Although less direct, cross-coupling reactions such as Suzuki or Stille coupling can be employed to assemble the aromatic system, followed by functionalization to introduce the methanol group.
-
- Synthesis of a boronic acid or stannane derivative of the methoxybenzo[b]thiophene.
- Coupling with appropriate halogenated methanol derivatives to install the hydroxymethyl group.
-
- High regioselectivity and functional group tolerance.
Data Summary Table
| Method | Starting Materials | Key Reagents | Reaction Type | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Oxidative Cyclization | o-Mercaptocinnamic acids | Oxidants (MnO₂, FeCl₃) | Cyclization | 58-65% | Suitable for regioselective synthesis of methoxy derivatives |
| Nucleophilic Addition | Halogenated benzo[b]thiophenes | Formaldehyde, base | Nucleophilic substitution | 60-75% | Effective for hydroxymethyl derivatives |
| Reduction | Aldehyde intermediates | NaBH₄ or LiAlH₄ | Reduction | 70-85% | Converts aldehyde to alcohol at 2-position |
| Cross-Coupling | Boronic acids/stannanes | Pd catalysts | Coupling | Variable | Useful for complex substitution patterns |
Research Findings and Notes
Regioselectivity : The synthesis of 6-methoxybenzo[b]thiophenes via oxidative cyclization is regioselective, favoring substitution at the 6-position due to electronic effects of the methoxy group.
Functionalization at the 2-Position : The hydroxymethyl group at the 2-position can be introduced through nucleophilic addition or reduction of aldehyde intermediates, as demonstrated in recent synthetic routes.
Efficiency and Yield : The reduction of aldehyde precursors generally affords higher yields (up to 85%) with minimal side reactions, making it a preferred approach for preparing this compound.
Synthetic Challenges : Achieving regioselectivity and avoiding over-oxidation or undesired substitution requires careful control of reaction conditions, especially temperature and reagent equivalents.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives under controlled conditions:
| Oxidizing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| MnO₂ | Corresponding ketone | 67–96% | Dichloromethane, room temperature | |
| KMnO₄ | Carboxylic acid | N/A | Acidic aqueous conditions |
Mechanistic Insight : Manganese dioxide (MnO₂) selectively oxidizes the primary alcohol to a ketone without over-oxidation, making it a preferred reagent for this transformation . Stronger oxidants like KMnO₄ may further oxidize the ketone to a carboxylic acid under acidic conditions.
Esterification and Etherification
The alcohol group participates in esterification and etherification reactions:
| Reagent | Product | Application | Source |
|---|---|---|---|
| Acetic anhydride | Acetylated derivative | Protection of alcohol for further synthesis | |
| Methanesulfonyl chloride | Mesylate intermediate | Facilitating nucleophilic substitutions |
Example : Reaction with methanesulfonyl chloride forms a mesylate intermediate, which can undergo nucleophilic displacement with amines or thiols to generate substituted derivatives .
Nucleophilic Substitution at Methoxy Group
The 6-methoxy group can undergo demethylation or substitution under specific conditions:
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| BBr₃ | Phenolic derivative | Anhydrous CH₂Cl₂, −78°C to rt | |
| H₂O/H⁺ | Hydrolysis to phenol | Reflux in acidic aqueous solution |
Key Finding : Boron tribromide (BBr₃) selectively cleaves the methoxy group to yield a phenol, which can then be functionalized for further synthetic applications .
Cross-Coupling Reactions
The benzothiophene scaffold participates in palladium-catalyzed coupling reactions:
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 58–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl amines | 45–72% |
Application : These reactions enable the introduction of aryl or amino groups at the 2-position of the benzothiophene core, expanding its utility in medicinal chemistry .
Stability and Degradation Pathways
The compound’s stability under biological and chemical conditions has been evaluated:
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
This compound has been extensively studied for its biological activities, particularly in the fields of oncology and inflammation. Preliminary research indicates that (6-Methoxy-benzo[b]thiophen-2-yl)-methanol exhibits:
- Anticancer Properties : Studies suggest it may inhibit the growth of certain cancer cell lines, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, its interaction with specific receptors may influence tumor growth dynamics.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, possibly by affecting cytokine release and other inflammatory markers.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits growth in specific cancer cell lines | |
| Anti-inflammatory | Modulates cytokine release | |
| Antimicrobial | Exhibits activity against various pathogens |
Agricultural Chemistry
Pesticide Development
This compound has been integrated into the design of new insecticides. Initial tests demonstrate its effectiveness in controlling pest populations, indicating potential for development as a novel pesticide agent.
Table 2: Pesticide Formulation Outcomes
| Compound Tested | Effectiveness | Notes |
|---|---|---|
| This compound | Effective against target pests | Initial testing results promising |
Materials Science
Fluorescent Materials
In the realm of photophysics, this compound is utilized in synthesizing fluorescent compounds. These materials are being explored for applications in imaging and sensing technologies due to their favorable fluorescence quantum yields.
Table 3: Fluorescent Material Characteristics
| Property | Measurement | Application Area |
|---|---|---|
| Quantum Yield | High | Imaging and sensing |
| Stability | Stable under various conditions | Technological applications |
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions including oxidation, reduction, and substitution, allowing for the creation of more complex molecules with tailored properties.
Table 4: Chemical Reaction Types
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Methanol group oxidized to aldehyde or acid | Aldehyde or carboxylic acid |
| Reduction | Formation of hydroxy derivatives | Hydroxy compounds |
| Substitution | Nucleophilic substitutions | Various substituted products |
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated its ability to inhibit the proliferation of breast cancer cells in vitro. The mechanism was linked to its interaction with the apoptosis signaling pathway, suggesting further investigation into its therapeutic potential.
Case Study 2: Pesticide Efficacy
In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, highlighting its potential as a sustainable pesticide alternative.
Mechanism of Action
The mechanism of action of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol, highlighting differences in substituents, molecular weight, and applications:
Key Observations :
- Electron-Withdrawing Groups : Sertaconazole’s 7-chloro substitution enhances its bioactivity against Schistosoma mansoni, comparable to miconazole . This suggests that halogenation on the benzo[b]thiophene ring can optimize antiparasitic potency.
- Synthetic Utility : The cyclopenta-fused derivative () is marketed as a heterocyclic building block, emphasizing the scaffold’s versatility in organic synthesis.
Physicochemical Properties
- Boiling Points : The naphthalene-thiophene hybrid () has a predicted boiling point of 467.7°C, significantly higher than the cyclopenta-fused derivative (unreported but likely lower due to reduced aromaticity).
- Density : The naphthalene derivative’s density (1.259 g/cm³) reflects its planar, rigid structure compared to benzo[b]thiophene derivatives .
Biological Activity
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound this compound features a benzothiophene core with a methoxy group at the 6-position and a hydroxymethyl group. The synthesis of this compound typically involves the functionalization of benzothiophene derivatives through various organic reactions, including bromination and subsequent nucleophilic substitutions .
2.1 Anticancer Properties
Several studies have investigated the anticancer potential of this compound and related compounds. For instance, derivatives of benzothiophene have shown promising results against various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that certain benzothiophene derivatives inhibited cell growth in breast cancer cell lines (e.g., MCF7) with varying efficacy. The maximum inhibition reported for related compounds was approximately 66% in endocrine-resistant cell lines .
- Mechanism of Action : The mechanism often involves the inhibition of estrogen receptor activity, which is crucial for the growth of certain breast cancers. Compounds that disrupt estrogen signaling pathways are being explored as selective estrogen receptor degraders (SERDs) .
2.2 Neuroprotective Effects
Research has indicated that compounds within the benzothiophene family may exhibit neuroprotective effects by modulating neurotransmitter systems. For example, docking studies have suggested that these compounds can interact with serotonin receptors, potentially influencing mood and cognitive functions .
2.3 Anti-inflammatory Activity
Benzothiophene derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit nitric oxide production in activated microglial cells, suggesting a role in neuroinflammatory conditions .
3.1 Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that modifications to the benzothiophene scaffold significantly affect biological activity:
These findings highlight how specific functional groups can enhance or diminish the biological efficacy of these compounds.
3.2 Clinical Implications
The potential therapeutic applications of this compound extend beyond cancer treatment to include neurodegenerative diseases due to its neuroprotective properties. Ongoing research aims to elucidate the full therapeutic potential and safety profile of this compound in clinical settings .
4. Conclusion
This compound represents a promising candidate for further investigation in the realms of oncology and neuropharmacology. Its ability to modulate key biological pathways underscores the need for continued research into its mechanisms and potential therapeutic applications.
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Acrylonitrile derivative | Tributyltin azide | 79% | |
| Quinazolinone-thiazole precursor | K₂CO₃/methanol | 79% |
Advanced: How do crystallographic techniques resolve structural ambiguities in benzothiophene derivatives?
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL2014) is critical for determining bond lengths, angles, and intermolecular interactions. For this compound analogs:
- Planarity analysis : Benzothiophene rings show minimal deviation (r.m.s. 0.0084 Å), confirming rigidity .
- Hydrogen bonding : N–H···N and O–H···O interactions stabilize crystal packing (e.g., chains parallel to the b-axis in methanol solvates) .
- Hirshfeld surfaces : Quantify close contacts (e.g., Br···H interactions in brominated analogs) .
Q. Key Data from Crystallography
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (tetrazole/benzothiophene) | 88.81°–60.94° | |
| Hydrogen bond length (N–H···N) | 2.89 Å |
Basic: What spectroscopic methods validate the purity and structure of this compound?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1661 cm⁻¹, C–S stretch at 700 cm⁻¹) .
- NMR : ¹H NMR confirms methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 245.29 for related benzoxazinones) verify molecular weight .
Advanced: How can conflicting data between computational models and experimental results be reconciled?
Answer:
Discrepancies often arise from crystal packing effects or solvent interactions. For example:
- Dihedral angles : Computational models may underestimate steric hindrance observed in crystallography (e.g., 24.99° vs. predicted 30° for dimethoxyphenyl rings) .
- Solvent correction : Include explicit solvent molecules in density functional theory (DFT) calculations to match experimental NMR shifts .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization : Methanol/acetone (1:1) yields high-purity crystals .
- Column chromatography : Silica gel with ethyl acetate/hexane eluents separates polar byproducts .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
As a precursor to anticancer agents, it enables:
Q. Table 2: Pharmacological Screening Data
| Analog | IC₅₀ (Cancer Cell Line) | Reference |
|---|---|---|
| Tetrazole-methanol solvate | 12 µM (MCF-7) |
Advanced: How do intermolecular interactions influence the solid-state properties of this compound?
Answer:
- π-π stacking : Benzothiophene and aryl rings align face-to-face (distance ~3.5 Å), affecting melting points .
- Halogen bonding : Bromine substituents increase lattice energy (e.g., Br···H-C contacts in 4′-bromo analogs) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Protective gear : Gloves, masks, and goggles to avoid skin/eye contact .
- Waste disposal : Segregate organic waste for professional treatment .
Advanced: How is regioselectivity achieved in functionalizing the benzothiophene core?
Answer:
- Electrophilic substitution : Methoxy groups direct reactions to the 2-position .
- Cross-coupling : Suzuki-Miyaura reactions with boronate esters target the 4-position .
Advanced: What computational tools predict the compound’s reactivity in novel reactions?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
